6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
2-sulfanylidene-6-thiophen-3-yl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZFLUPNHJBCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, anti-inflammatory, and anticancer activities, supported by recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H6N2OS2
- Molecular Weight : 210.28 g/mol
- CAS Number : 857475-68-4
Antibacterial Activity
Research indicates that derivatives of dihydropyrimidinones, including those similar to this compound, exhibit significant antibacterial properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
These results demonstrate that the compound exhibits comparable efficacy to standard antibiotics like ceftriaxone .
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene-containing compounds has been documented extensively. In studies where compounds were evaluated for their effects on pro-inflammatory cytokines:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 78 | 89 |
| Compound B | 72 | 83 |
These results indicate that thiophene derivatives can effectively inhibit inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer properties of thiophene derivatives have been explored in various studies. The mechanism often involves inducing apoptosis and inhibiting cell proliferation in cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human hepatocellular carcinoma (HepG2) | 25 |
| Human lung cancer (A549) | 30 |
The anticancer activity is attributed to the ability of these compounds to interact with biological targets involved in tumorigenesis, such as kinases and DNA synthesis pathways .
Case Studies
- Antibacterial Evaluation : A study synthesized various dihydropyrimidine derivatives and tested them against multiple bacterial strains. The results showed that the compound exhibited significant antibacterial activity, especially against Gram-positive bacteria .
- Anti-inflammatory Mechanism : In a controlled experiment, compounds derived from dihydropyrimidinones were shown to reduce levels of IL-6 and TNF-α in vitro, suggesting a strong anti-inflammatory effect that could be harnessed for therapeutic purposes .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound induced cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving the inhibition of DNA synthesis and modulation of apoptotic pathways .
Scientific Research Applications
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of compounds related to 6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one:
- A study conducted by Hamouda et al. (2015) demonstrated that derivatives of dihydropyrimidines exhibit significant antimicrobial activities against various bacterial strains. The thioxo group in the compound is believed to contribute to its bioactivity by enhancing interaction with microbial enzymes or membranes .
Pharmacological Potential
The compound serves as a promising scaffold for developing new pharmaceuticals:
- Anticancer Agents : Research indicates that thioxo-pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancerous cells.
- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
In a comprehensive study published in Der Pharma Chemica, a series of dihydropyrimidine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds containing the thiophene moiety showed enhanced activity against gram-positive and gram-negative bacteria compared to standard antibiotics .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 6-(Thiophen-3-yl)-2-thioxo derivatives | Staphylococcus aureus | 32 |
| 6-(Thiophen-3-yl)-2-thioxo derivatives | Escherichia coli | 64 |
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of thioxo-pyrimidine derivatives. The research highlighted that these compounds could significantly inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells at low concentrations .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Thiophene substituents (as in the target compound) provide π-electron density and sulfur-mediated coordination sites, unlike halogenated phenyl groups, which are electron-withdrawing .
- Steric Considerations : Methyl groups (e.g., 6-methyl analog) reduce steric bulk, facilitating metal coordination , while aryl groups (e.g., chlorophenyl) increase molecular weight and lipophilicity .
Antimicrobial Activity
- The Au(III) complex of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one shows potent antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to the free ligand (MIC: 64 µg/mL) .
- 6-(Thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives exhibit moderate to strong activity against Gram-negative bacteria, likely due to thiophene’s ability to disrupt membrane integrity .
Anticancer Potential
- Morpholine-functionalized analogs (e.g., 7a–e in ) demonstrate IC$ _{50} $ values of 1.2–3.8 µM against MCF-7 breast cancer cells, attributed to morpholine’s solubility and target engagement .
- Thiophene-containing variants (e.g., 5b in ) show enhanced cytotoxicity due to π-stacking interactions with DNA .
Coordination Chemistry
- 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one binds Au(III) via the thioxo sulfur and pyrimidinone oxygen, forming a bidentate chelate (Figure 3 in ) .
Spectral and Structural Comparisons
Thiophene substituents induce downfield shifts in $ ^1H $-NMR due to aromatic ring currents, distinguishing them from alkyl or halogenated analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of thiourea with β-ketoesters or β-dicarbonyl compounds that carry a thiophene substituent at the 6-position. The key step is the formation of the pyrimidine ring with a thioxo group at the 2-position, which is crucial for the biological activity.
Preparation via Condensation of Thiourea with Thiophene-Substituted β-Ketoesters
A well-established method involves the condensation of thiourea with an appropriate β-ketoester derivative bearing a thiophene moiety. This reaction is generally carried out under reflux conditions in a polar solvent such as methanol or ethanol, often in the presence of a base or acid catalyst to facilitate cyclization.
-
$$
\text{Thiourea} + \text{Thiophene-substituted β-ketoester} \xrightarrow[\text{reflux}]{\text{solvent, catalyst}} 6-(\text{thiophen-3-yl})-2-\text{thioxo}-2,3-\text{dihydropyrimidin}-4(1H)-\text{one}
$$ -
- Solvent: Absolute methanol or ethanol
- Catalyst: Sodium methylate or sodium ethoxide (base) or sometimes acid catalysts
- Temperature: Reflux (approximately 60–80 °C)
- Reaction time: 6–12 hours
This method is supported by analogous syntheses of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives, where thiourea condenses with ethyl acetoacetate under sodium methylate catalysis to yield the pyrimidinone core with high yield (55–82%) and purity.
Alkylation and Functionalization of the Pyrimidine Core
Following the formation of the basic pyrimidine ring, further functionalization can be achieved via alkylation at the sulfur atom (S-alkylation), which is the most nucleophilic site in the molecule. This is typically done using alkyl halides such as chloroacetamides in the presence of a base like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
- Alkylation Procedure:
- React this compound with an equimolar amount of chloroacetamide derivatives.
- Use potassium carbonate as base to deprotonate the thiol group.
- Stir the mixture at 70–80 °C for 1 hour, then add the alkylating agent.
- Continue stirring for 5 hours, then allow the reaction to proceed at room temperature for 12 hours.
- Isolate the product by filtration, evaporation of solvent, and recrystallization from acetone-DMF mixtures.
This method ensures selective S-alkylation producing monosubstituted derivatives, avoiding complex mixtures of di-substituted products.
Alternative Synthesis via Reaction with Chloroacetyl Chloride
In related pyrimidinethione derivatives, reaction with chloroacetyl chloride in acetic anhydride and sodium acetate under reflux has been used to introduce acyl groups at the pyrimidine ring, which can be further manipulated to yield various fused heterocycles. While this method is more common for phenyl-substituted analogs, it may be adapted for thiophene-substituted derivatives.
Summary of Preparation Methods with Key Parameters
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of thiourea with β-ketoester (thiophene-substituted) | Thiourea + thiophene-substituted β-ketoester | Reflux in MeOH/EtOH, base catalyst (NaOMe), 6–12 h | 55–82 | High yield, straightforward synthesis |
| S-Alkylation of pyrimidinethione | This compound + chloroacetamides | DMF, K2CO3, 70–80 °C, 6–18 h | 55–82 | Selective S-alkylation, avoids polysubstitution |
| Acylation with chloroacetyl chloride (analogous method) | Pyrimidinethione derivative + chloroacetyl chloride | Reflux in acetic anhydride with sodium acetate, 9 h | 59–85 | Used for phenyl analogs, adaptable for thiophene |
Research Findings and Analytical Data
The synthesized compounds are typically characterized by:
- Melting point determination for purity assessment.
- Infrared spectroscopy (IR) showing characteristic NH, C=O, and C=S bands.
- Nuclear Magnetic Resonance (NMR) spectra confirming the chemical environment of protons, especially the methylene and aromatic protons.
- Mass spectrometry (MS) to confirm molecular weight.
- Elemental analysis to verify composition.
The reaction yields and purity are generally high, with yields ranging from 55% to 85%, depending on the exact conditions and substituents.
Alkylation reactions favor monosubstitution at the sulfur atom, as confirmed by chromatographic and spectroscopic methods, avoiding complex mixtures.
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Materials | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| Thiourea, thiophene-3-carboxaldehyde, ethyl acetoacetate | HCl (catalytic), EtOH | Reflux, 6–8 hrs | 65–75 | |
| 6-Amino-2-thioxo-dihydropyrimidinone, α,β-unsaturated ketones | DMF | 100°C, 12 hrs | 50–60 |
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 238.69 for C₁₀H₈N₂OS₂).
Q. Table 2: Example Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.35 (thiophenyl H), δ 10.8 (NH, br) | |
| ¹³C NMR | δ 182.3 (C=S), δ 163.1 (C=O) |
Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to:
- Identify potential binding pockets in enzymes (e.g., kinases, DNA repair proteins).
- Assess hydrogen bonding and hydrophobic interactions involving the thioxo group and thiophenyl substituent .
Methodological Steps :
Target Preparation : Retrieve protein structures (PDB ID) and optimize protonation states.
Ligand Parameterization : Assign partial charges to the compound using AM1-BCC.
Docking : Grid-based sampling to estimate binding affinities (ΔG).
Advanced: What strategies mitigate oxidative desulfurization of the thioxo group during metabolic studies?
Answer:
The thioxo group is susceptible to oxidation by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes. Mitigation approaches include:
Q. Table 3: Metabolic Stability in Microsomes
| Species | Half-life (t₁/₂, min) | Major Metabolite | Reference |
|---|---|---|---|
| Rat | 15.2 ± 2.1 | Oxo-pyrimidinone | |
| Human | 42.7 ± 5.3 | Unchanged compound |
Advanced: How do substitution patterns on the pyrimidinone core influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Case Study :
- Kinase Inhibition : 2-Thioxo derivatives show 10-fold higher IC₅₀ values compared to oxo analogs against CK1 isoforms .
Advanced: What challenges arise in crystallographic studies of this compound, and how are they resolved?
Answer:
Challenges include poor crystal growth due to flexibility of the dihydropyrimidinone ring. Solutions involve:
- Crystallization Optimization : Use solvent diffusion (e.g., DMSO/water) or co-crystallization with target proteins.
- Refinement Tools : SHELXL for high-resolution data; TWINLAW to address twinning .
Basic: What in vitro assays are used to evaluate the compound’s enzyme inhibitory activity?
Answer:
- Kinase Assays : Measure IC₅₀ via ADP-Glo™ or fluorescence polarization.
- DNA Repair Inhibition : Comet assay or γH2AX foci quantification for DNA ligase IV activity .
Q. Protocol :
Enzyme Preparation : Purify recombinant kinase/DNA ligase IV.
Incubation : Mix compound with enzyme and substrate (ATP or DNA probe).
Detection : Quantify product formation using luminescence/fluorescence.
Advanced: How do researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies (e.g., variable IC₅₀ values) are addressed by:
- Standardization : Use uniform assay conditions (pH, temperature).
- Off-Target Profiling : Screen against related enzymes (e.g., DNA-PK vs. ligase IV) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
